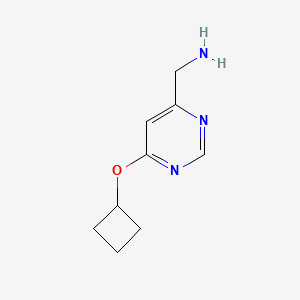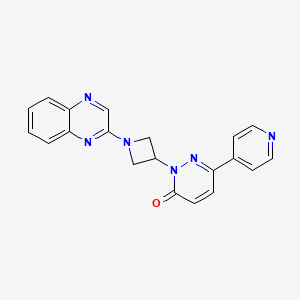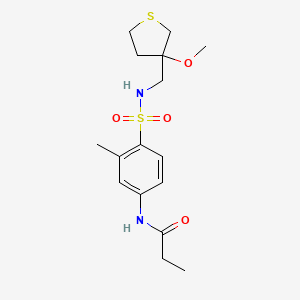
(6-Cyclobutoxypyrimidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyclobutoxypyrimidin-4-yl)methanamine, or CBPM, is a synthetic compound used for a variety of scientific research applications. It is a member of a class of compounds known as heterocyclic amines. CBPM is a small molecule that can be used to study a range of biochemical and physiological processes. It is particularly useful for studying the effects of drugs on the body, as it can be used to mimic the effects of certain drugs. Additionally, CBPM has been used in a variety of laboratory experiments to study the effects of various compounds on cells.
Applications De Recherche Scientifique
Bone Disorder Treatment
(6-Cyclobutoxypyrimidin-4-yl)methanamine has been identified in a high-throughput screening campaign for small molecules to treat bone disorders. It targets the Wnt beta-catenin cellular messaging system. In vitro optimization led to the discovery of a compound with excellent pharmacokinetic properties, showing a dose-dependent increase in trabecular bone formation in rats (Pelletier et al., 2009).
Antiviral Activity
Some derivatives of this compound have been synthesized and evaluated for antiviral activity against a range of viruses including influenza A, parainfluenza, and RSV. Certain compounds inhibited the cytopathicity of the influenza A virus significantly more than standard drugs and were specific to influenza A virus agents (Kolocouris et al., 1994).
Antiretroviral Activity
Related compounds to this compound have been studied for their antiretroviral activity. Some derivatives exhibited marked inhibition of retrovirus replication in cell culture, with certain derivatives showing potent inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Antitumor Activity
A series of derivatives of this compound, including ferrocene-containing derivatives, displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, such as leukemia, neuroblastoma, hepatoma, and breast cancer cells (Károlyi et al., 2012).
Synthesis of Important Intermediates
The compound has been used in the synthesis of important intermediates such as 4,6-Dichloro-2-methylpyrimidine, a key intermediate in producing synthetic anticancer drugs like dasatinib (Guo Lei-ming, 2012).
Enhancement of Dopamine-Stimulated Activity
In studies involving rat brain, this compound and related compounds were found to enhance dopamine-stimulated adenylate cyclase activity after lesions in the substantia nigra, suggesting a role in dopamine receptor supersensitivity (Mishra et al., 1974).
Serotonin 5-HT1A Receptor Agonists
Certain derivatives have been identified as biased agonists of serotonin 5-HT1A receptors, with potential as antidepressant drug candidates due to their robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
P2X7 Antagonist for Mood Disorders
Some derivatives of this compound have been identified as P2X7 antagonists and have shown promise in preclinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Propriétés
IUPAC Name |
(6-cyclobutyloxypyrimidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-5-7-4-9(12-6-11-7)13-8-2-1-3-8/h4,6,8H,1-3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKAAZQIZQKWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=NC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)
![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)
